molecular formula C26H38O4 B3025983 Chevalone E CAS No. 1315451-94-5

Chevalone E

Katalognummer: B3025983
CAS-Nummer: 1315451-94-5
Molekulargewicht: 414.6 g/mol
InChI-Schlüssel: PSHUZQHBLAPAMD-KFCOXGNHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biochemische Analyse

Biochemical Properties

Chevalone E interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been derivatized into eight chevalone analogues using a single dehydrogenase involved in another meroterpenoid pathway . The nature of these interactions involves the transformation of the characteristic hemiacetal bridge into the spirolactone moiety by simple chemical synthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. Some of the new chevalone analogues exhibit the synergetic inhibition of MDA-MB-231 breast cancer cell viability when combined with the chemotherapeutic agent doxorubicin . This indicates that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

This compound is involved in the meroterpenoid pathway

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Chevalone E exhibits substantial antimicrobial properties, particularly against resistant bacterial strains. It has been shown to enhance the efficacy of conventional antibiotics, such as oxacillin, against methicillin-resistant Staphylococcus aureus (MRSA). This synergistic effect is crucial in combating antibiotic resistance, a growing concern in medical treatment.

Case Study: Synergistic Effects with Antibiotics

  • Study Reference : A study published in 2022 demonstrated that this compound significantly potentiated the activity of oxacillin against MRSA strains .
  • Findings : The combination treatment resulted in a marked reduction in bacterial load compared to oxacillin alone, highlighting this compound's potential as an adjuvant therapy.

Anticancer Properties

This compound has shown promising results in cancer research, particularly in enhancing the cytotoxicity of chemotherapeutic agents. Its ability to potentiate the effects of doxorubicin has been documented in various cancer cell lines.

Case Study: Enhanced Cytotoxicity

  • Study Reference : Research indicated that this compound increased the cytotoxic effects of doxorubicin on MDA-MB-231 breast cancer cells .
  • Mechanism : The study suggests that this compound may alter cellular pathways that lead to increased apoptosis in cancer cells when used in conjunction with doxorubicin.

Biocatalytic Applications

The biosynthetic pathways of this compound and its derivatives have been explored for potential biocatalytic applications. Genome mining techniques have identified gene clusters responsible for its production, allowing for the development of novel derivatives with enhanced biological activities.

Data Table: Derivatives and Their Activities

DerivativeSource FungiActivity
This compoundAspergillus versicolorAntimicrobial, anticancer
Analog 1Aspergillus oryzaeEnhanced cytotoxicity with DOX
Analog 2Aspergillus versicolorAntiviral properties
  • Study Reference : A study highlighted the successful reconstitution of the biosynthetic pathway for this compound in Aspergillus oryzae, leading to the production of several new analogues with varied bioactivities .

Research Insights

  • The exploration of this compound's biosynthetic pathways can lead to the discovery of new compounds with improved efficacy and reduced toxicity.
  • Understanding the molecular mechanisms behind its synergistic effects with existing drugs could pave the way for innovative treatment strategies against resistant infections and cancers.

Biologische Aktivität

Chevalone E is a meroditerpenoid compound derived from the fungus Aspergillus versicolor. Its biological activities have garnered significant interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, highlighting its antimicrobial properties, synergistic effects with chemotherapeutic agents, and cytotoxicity against cancer cell lines.

Chemical Structure and Derivation

This compound is characterized by a complex structure that includes a hemiacetal bridge, which can be chemically modified into various analogues. The compound was isolated through genome mining and heterologous expression of specific gene clusters in fungi, enabling the production of this compound and its oxidized derivatives .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has been demonstrated to enhance the efficacy of the antibiotic oxacillin, showing a synergistic effect that could be pivotal in treating resistant bacterial infections .

Table 1: Antimicrobial Activity of this compound

PathogenActivity TypeSynergistic AgentObserved Effect
Methicillin-resistant S. aureusAntimicrobialOxacillinEnhanced inhibition
Gram-positive & Gram-negative bacteriaAntimicrobial-Moderate activity observed
Candida albicansAntifungal-Limited effectiveness

Cytotoxicity Against Cancer Cell Lines

Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines, particularly MDA-MB-231 breast cancer cells. When combined with doxorubicin, a standard chemotherapeutic agent, this compound exhibited a synergistic effect that significantly reduced cell viability compared to either agent alone .

Table 2: Cytotoxic Effects of this compound on Cancer Cells

Cell LineTreatmentCell Viability (%)Synergy Index (CI)
MDA-MB-231This compound + Doxorubicin38 ± 5< 1 (Synergistic)
A549This compound + Doxorubicin45 ± 7< 1 (Synergistic)
Other Tumor CellsThis compound alone> 70N/A

The mechanism behind the biological activities of this compound involves its interaction with cellular pathways that regulate apoptosis and cell proliferation. The compound's ability to enhance the cytotoxic effects of doxorubicin suggests it may interfere with drug resistance mechanisms commonly found in cancer cells .

Case Studies

A recent study evaluated the combination therapy of this compound and doxorubicin in vitro. The results indicated that this combination not only reduced cell viability but also induced apoptosis more effectively than either treatment alone. This finding suggests potential for further clinical exploration in combination therapies for resistant cancers .

Eigenschaften

IUPAC Name

(1R,2S,11S,14R,15R,18S,20R)-18-hydroxy-1,7,11,15,19,19-hexamethyl-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-15-13-17(27)16-14-20-25(5)10-7-18-23(2,3)21(28)9-11-24(18,4)19(25)8-12-26(20,6)30-22(16)29-15/h13,18-21,28H,7-12,14H2,1-6H3/t18-,19+,20-,21-,24-,25+,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHUZQHBLAPAMD-KFCOXGNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chevalone E
Reactant of Route 2
Chevalone E
Reactant of Route 3
Chevalone E
Reactant of Route 4
Chevalone E
Reactant of Route 5
Chevalone E
Reactant of Route 6
Chevalone E

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.